molecular formula C8H14Cl2O4Sn B159193 Bis(beta-carbomethoxyethyl)tin dichloride CAS No. 10175-01-6

Bis(beta-carbomethoxyethyl)tin dichloride

Cat. No. B159193
CAS RN: 10175-01-6
M. Wt: 363.8 g/mol
InChI Key: JWRNFZDNZYMTDQ-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of organotin compounds like Bis(beta-carbomethoxyethyl)tin dichloride involves the reaction between metallic tin and carbofunctional organohalides . The efficiency of catalysts and the prospects for direct synthesis in the production of carbofunctional organotin compounds are analyzed .


Molecular Structure Analysis

The molecular structure of Bis(beta-carbomethoxyethyl)tin dichloride has been determined through spectroscopic properties and crystal structures . It forms coordination complexes of formula R2SnCl2L2, R2SnL′2 and R2SnCl(oxin) where L2 = 2Ph3AsO, phen, bipy and L′ = oxin .


Chemical Reactions Analysis

Bis(beta-carbomethoxyethyl)tin dichloride exhibits weaker acceptor properties towards other ligands including phosphine oxides . It is also involved in reactions with carbofunctional organohalides and metallic tin .

Scientific Research Applications

Coordination Complexes Formation

Bis(beta-carbomethoxyethyl)tin dichloride has been studied for its ability to form coordination complexes. Das, Weng, and Smith (1981) investigated its capacity to create complexes with different formulas, revealing its varied acceptor properties towards ligands and structural features based on spectral evidence (Das, Weng, & Smith, 1981).

Structural Analysis in Organometallic Chemistry

In 1989, Ng et al. provided insights into the structural aspects of bis(beta-carbomethoxyethyl)tin dichloride, demonstrating its coordination geometry and its interaction with other organic groups (Ng et al., 1989).

Mechanisms of Action in Stabilizers

Cooray (1984) examined the mechanisms of action of diestertin stabilizers, including bis(beta-carbomethoxyethyl)tin dichloride, in PVC processing. The study highlighted its effectiveness compared to other compounds, attributing this to various chemical interactions and properties (Cooray, 1984).

Crystal Structure and Solution Behavior

Further structural insights were provided by Ng et al. (1989), who determined the crystal structure of bis(beta-carbomethoxyethyl)bis(N,N-dimethyldithiocarbamato)tin(IV), revealing details about its monomeric form and coordination in different states (Ng et al., 1989).

Industrial Applications and Process Optimization

Wei-yan (2004) explored a new industrial process for the manufacture of bis(beta-methoxycarbonylethyl)tin dichlorides, providing insights into the technological factors and conditions optimal for its production (Wei-yan, 2004).

Organotin Anticancer Drugs

Gleeson et al. (2008) investigated the potential of organotin compounds, including derivatives of bis(beta-carbomethoxyethyl)tin dichloride, as antibacterial and anticancer drugs, offering a unique perspective on its biomedical applications (Gleeson et al., 2008).

Organotin Compounds Synthesis

The synthesis of various organotin compounds, including bis(beta-carbomethoxyethyl)tin dichloride, was explored by Sisido, Kozima, and Hanada (1967), demonstrating the influence of solvent effects and reaction mechanisms (Sisido, Kozima, & Hanada, 1967).

Safety And Hazards

The safety data sheet for a similar compound, Tin(IV) bis(acetylacetonate) dichloride, indicates that it is harmful if swallowed, in contact with skin or if inhaled. It causes severe skin burns and eye damage and is suspected of causing cancer .

properties

IUPAC Name

methyl 3-[dichloro-(3-methoxy-3-oxopropyl)stannyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7O2.2ClH.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRNFZDNZYMTDQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Sn](CCC(=O)OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210545
Record name 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(beta-carbomethoxyethyl)tin dichloride

CAS RN

10175-01-6
Record name 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10175-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 3,3'-(dichlorostannylene)di-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Healy - 1980 - eprints.nottingham.ac.uk
Tin and lead are metals of considerable commercial importance and are used in many forms in the environment. Heat and light stabilization of polyvinylchloride polymer by organotins is …
Number of citations: 2 eprints.nottingham.ac.uk
AH Penninks, W Seinen - … : an International Journal Published for the …, 1982 - europepmc.org
In a 2-wk feeding study the oral toxicities of the estertin compounds bis-(beta-carbobutoxyethyl)-tin dichloride (CBETC) and bis-(beta-carbomethoxyethyl) tin dichloride (CMETC) and …
Number of citations: 13 europepmc.org
DAS KUMAR, NGS WENG, S PJ - 1981 - pascal-francis.inist.fr
Keyword (fr) ETAIN COMPOSE ORGANIQUE PREPARATION STANNANE ORGANIQUE COORDINAT ORGANIQUE SPECTROMETRIE IR SPECTROMETRIE RMN SPECTROMETRIE …
Number of citations: 5 pascal-francis.inist.fr

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